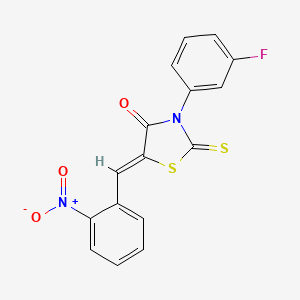![molecular formula C20H19N3O2 B11693332 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(4-Ethoxyphenyl)methyliden]-2-methyl-4-chinolincarbohydrazid ist eine Schiff'sche Base-Hydrazon-Verbindung. Schiff'sche Basen werden typischerweise durch die Kondensation von primären Aminen mit Carbonylverbindungen gebildet. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Ethoxyphenylgruppe und eines Chinolincarbohydrazid-Restes aus, was sie zu einem einzigartigen und vielseitigen Molekül in verschiedenen chemischen und biologischen Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(4-Ethoxyphenyl)methyliden]-2-methyl-4-chinolincarbohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 4-Ethoxybenzaldehyd und 2-Methyl-4-chinolincarbohydrazid. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen für mehrere Stunden durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation aus Ethanol gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .
Industrielle Produktionsverfahren
Während spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, beinhalten, um maximale Ausbeute und Reinheit zu gewährleisten. Die industrielle Produktion kann auch kontinuierliche Flussreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
N'-[(E)-(4-Ethoxyphenyl)methyliden]-2-methyl-4-chinolincarbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Chinolinring.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate des Chinolinrings.
Reduktion: Reduzierte Hydrazidderivate.
Substitution: Substituierte Chinolinderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(4-Ethoxyphenyl)methyliden]-2-methyl-4-chinolincarbohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Übergangsmetallen zu bilden.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und antimikrobielles Mittel.
Medizin: Erfforscht auf seine Antitumor-Eigenschaften und seine Fähigkeit, bestimmte biologische Pfade zu hemmen.
Industrie: Wird bei der Synthese von Farbstoffen und anderen organischen Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(4-Ethoxyphenyl)methyliden]-2-methyl-4-chinolincarbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Metallionen binden und stabile Komplexe bilden, die die Enzymaktivität hemmen können. Darüber hinaus kann sein Hydrazon-Rest mit biologischen Makromolekülen interagieren, ihre normale Funktion stören und zu verschiedenen biologischen Wirkungen führen .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific biological pathways.
Industry: Utilized in the synthesis of dyes and other organic compounds.
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, disrupting their normal function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(2,5-Dimethoxyphenyl)methyliden]biphenyl-4-carbohydrazid
- N'-[(E)-(4-Fluorphenyl)methyliden]biphenyl-4-carbohydrazid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilin
Einzigartigkeit
N'-[(E)-(4-Ethoxyphenyl)methyliden]-2-methyl-4-chinolincarbohydrazid ist aufgrund seiner spezifischen strukturellen Merkmale, wie der Ethoxyphenylgruppe und des Chinolincarbohydrazid-Restes, einzigartig. Diese Merkmale verleihen ihm eine besondere chemische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C20H19N3O2 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-16-10-8-15(9-11-16)13-21-23-20(24)18-12-14(2)22-19-7-5-4-6-17(18)19/h4-13H,3H2,1-2H3,(H,23,24)/b21-13+ |
InChI-Schlüssel |
CMMWSAJVHDUDEH-FYJGNVAPSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11693273.png)
![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)
![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11693290.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B11693315.png)

